
2-Chloro-5-aminomethylthiazole
Overview
Description
2-Chloro-5-aminomethylthiazole (CAS 120740-08-1) is a heterocyclic compound with the molecular formula C₄H₅ClN₂S and a molar mass of 148.61 g/mol. It is characterized by a thiazole ring substituted with a chlorine atom at position 2 and an aminomethyl group at position 5 .
Preparation Methods
Chlorination of Thiazole Precursors
The synthesis of 2-chloro-5-aminomethylthiazole typically begins with the preparation of its chloromethyl precursor, 2-chloro-5-chloromethylthiazole. Patent WO1997023469A1 details a two-step chlorination process using sulfuryl chloride () and N-chlorosuccinimide (NCS) .
Reaction Mechanism and Conditions
In the first step, 2-mercapto-5-methylthiazole undergoes chlorination with sulfuryl chloride at 0°C in dichloromethane, yielding 2-chloro-5-methylthiazole. The second step involves treating this intermediate with NCS at 40–80°C to introduce the second chlorine atom at the methyl group. The reaction proceeds via a free-radical mechanism, with initiation by trace impurities or light.
Table 1: Chlorination Conditions and Outcomes
Parameter | Step 1 (Sulfuryl Chloride) | Step 2 (NCS) |
---|---|---|
Temperature | 0°C | 40–80°C |
Solvent | Dichloromethane | Dichloromethane |
Reaction Time | 12–72 hours | 1–3 hours |
Yield | 65–70% | 85–90% |
Purity | 92–94% | 95–98% |
The use of dichloromethane as a solvent enhances solubility while minimizing side reactions . Cooling to -15°C during workup facilitates crystallization of the product, reducing impurities .
Amination of Chloromethyl Intermediates
Conversion of 2-chloro-5-chloromethylthiazole to the aminomethyl derivative involves nucleophilic substitution or reductive amination. EP0609811A1 describes a hydrogenation-based method using amines and Raney nickel catalysts .
Catalytic Hydrogenation with Amines
In a representative procedure, 2-chloro-5-trichloromethylpyridine (structurally analogous to the thiazole target) reacts with methylamine in ethanol under hydrogen pressure (3–10 kg/cm²) at 30–45°C. Raney nickel catalyzes the replacement of trichloromethyl groups with aminomethyl groups, achieving yields of 76–80% .
Table 2: Amination Reaction Parameters
Amine | Catalyst | Temperature | Pressure | Yield |
---|---|---|---|---|
Methylamine | Raney Ni | 30–45°C | 3–10 kg/cm² | 76% |
Ethylamine | Raney Ni | 35°C | 7–11 kg/cm² | 78% |
Ethylenediamine | Raney Ni | 35°C | 3 kg/cm² | 66% |
The choice of amine influences regioselectivity, with primary amines favoring monosubstitution and diamines leading to bis-aminomethyl byproducts .
Optimization of Reaction Conditions
Temperature and Solvent Effects
Lower temperatures (-10°C to 0°C) during chlorination suppress polysubstitution, while higher temperatures (40–80°C) accelerate NCS-mediated chlorination . Polar aprotic solvents like dichloromethane improve reagent solubility, whereas ethanol facilitates hydrogenation by stabilizing intermediates .
Catalyst Loading and Hydrogen Pressure
Raney nickel concentrations of 5–10 wt% relative to the substrate optimize hydrogenation efficiency. Excess catalyst promotes over-reduction, while insufficient amounts prolong reaction times. Hydrogen pressures above 7 kg/cm² are critical for complete conversion of trichloromethyl groups .
Purification and Isolation Techniques
Crystallization and Filtration
Post-reaction mixtures are cooled to -15°C to induce crystallization of 2-chloro-5-chloromethylthiazole hydrochloride, which is filtered and washed with cold dichloromethane . For the aminomethyl product, extraction with toluene and hydrochloric acid removes unreacted amines, followed by neutralization with sodium hydroxide .
Table 3: Purification Outcomes
Step | Technique | Purity Improvement |
---|---|---|
Crystallization | Cooling to -15°C | 92% → 98% |
Acid-Base Extraction | HCl/NaOH washes | 85% → 95% |
Comparative Analysis of Methods
Chlorination vs. Direct Amination
Chlorination routes require harsh reagents but offer high yields (90%), whereas amination methods are milder but necessitate costly catalysts. Hybrid approaches, such as sequential chlorination-amination, balance efficiency and safety.
Scalability and Industrial Feasibility
Large-scale production favors continuous chlorination processes due to shorter reaction times (12–72 hours vs. 3–6 hours for batch). Hydrogenation reactors must maintain precise temperature and pressure controls to avoid exothermic runaway .
Chemical Reactions Analysis
2.1. Alkylation/Acylation of the Aminomethyl Group
The primary amine (–CH₂NH₂) undergoes typical amine reactions:
-
Acylation : Reacts with acid chlorides (e.g., acetyl chloride) in the presence of bases (triethylamine) to form amides.
Example : Yields depend on steric hindrance and electron-withdrawing effects of substituents . - Schiff Base Formation : Condenses with aldehydes/ketones to form imines, useful in constructing heterocyclic scaffolds .
2.2. Ring-Modification Reactions
The thiazole ring participates in electrophilic substitution, though reactivity is modulated by the electron-withdrawing chloro group:
- Chlorine Displacement : Under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the 2-chloro group is replaced by aryl/heteroaryl groups .
- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to thiazoline derivatives, though this is less common due to ring stability .
Stability and Decomposition
- Thermal Stability : Decomposes above 121°C, releasing HCl and forming polymeric byproducts .
- Hydrolytic Sensitivity : The chloro group hydrolyzes slowly in aqueous base (pH > 10), forming 2-hydroxy-5-aminomethylthiazole .
4.1. Ritonavir Intermediate
This compound is a key precursor in synthesizing the anti-HIV drug Ritonavir. The aminomethyl group is further functionalized to introduce the drug’s oxathiazole moiety .
4.2. Anticancer Agents
Derivatives with substituted aminomethyl groups exhibit cytotoxicity against cancer cell lines (e.g., MCF-7, HT29). Notable examples :
- N-Acylated derivatives : Show IC₅₀ values of 5–30 µM against breast and colon cancers .
- Schiff base complexes : Enhance apoptosis in leukemia cells (K563) .
Key Physical-Chemical Data
Property | Value | Conditions | Source |
---|---|---|---|
Melting Point | 121°C | – | |
Boiling Point | 274.7±32.0°C (Predicted) | – | |
Density | 1.427±0.06 g/cm³ | 25°C | |
pKa | 7.68±0.29 (Predicted) | Aqueous solution | |
Solubility | Slight in CHCl₃, MeOH | 25°C |
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives, including 2-chloro-5-aminomethylthiazole. The compound has shown promising results against various cancer cell lines:
- In Vitro Studies : Research indicates that thiazole derivatives exhibit significant cytotoxic effects against breast cancer (MCF-7), human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines. For instance, a study found that chlorinated analogues of thiazoles demonstrated enhanced anti-proliferative activity, suggesting that substitutions on the thiazole ring can significantly impact efficacy .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 10–30 |
Thiazole Analogue A | HepG-2 | 2.01 |
Thiazole Analogue B | HCT-116 | 5.71 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. A recent study synthesized novel thiazolidinone derivatives from this compound, which exhibited antibacterial properties against resistant strains such as MRSA and E. coli:
- Antibacterial Screening : Compounds derived from this thiazole showed superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Thiazolidinone Derivative A | MRSA | <1 |
Thiazolidinone Derivative B | E. coli | <1 |
Case Study 1: Synthesis and Anticancer Evaluation
A study conducted by Sayed et al. synthesized several derivatives of this compound through a three-component reaction approach. These derivatives were screened for their anticancer activity against HCT-116, HepG2, and HT-29 cell lines using the MTT assay:
- Results : The derivatives exhibited remarkable efficacy, with some showing IC50 values significantly lower than those of established chemotherapeutic agents such as harmine and cisplatin .
Case Study 2: Antimicrobial Activity Against Resistant Pathogens
In another investigation, researchers synthesized thiazole-based compounds and tested their antibacterial properties against multiple resistant pathogens:
Mechanism of Action
Soblidotin exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules . By inhibiting tubulin polymerization, soblidotin disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis . The compound has two binding sites on tubulin, a high-affinity site and a low-affinity site, which enhances its inhibitory effects .
Comparison with Similar Compounds
Key Properties:
- Physical State : Colorless to pale yellow crystalline solid .
- Solubility: Insoluble in water but soluble in organic solvents like ethanol, DMSO, and methanol .
- Synthesis : Produced via a two-step process:
Comparison with Structurally Similar Thiazole Derivatives
2-Chloro-5-methylthiazole
- Structure: Differs by substituting the aminomethyl group with a methyl group.
- Properties: Molecular formula: C₄H₄ClNS . Role in synthesis: Acts as the starting material for 2-chloro-5-aminomethylthiazole .
- Applications : Primarily an intermediate in agrochemical synthesis .
2-Chloro-5-chloromethylthiazole
- Structure: Contains a chloromethyl group instead of aminomethyl.
- Properties: Key intermediate in the synthesis of this compound . Planar thiazole ring with a chloromethyl group deviating from the plane .
- Applications : Critical for manufacturing agrochemical intermediates .
2-Amino-5-chlorothiazole Hydrochloride
- Structure: Features an amino group at position 2 and chlorine at position 4.
- Properties :
- Applications: Medicinal chemistry applications, contrasting with the agrochemical focus of this compound .
2-Chloro-5-methoxymethyl-thiazole
- Structure : Methoxymethyl substituent at position 5.
- Properties :
Benzothiazole Derivatives (e.g., 2-Amino-5-chlorobenzothiazole)
- Structure : Benzene ring fused to the thiazole core.
- Properties: Derivatives exhibit antimicrobial activity against bacterial and fungal strains . Example: 5-(((5-chlorobenzo[d]thiazol-2-yl)amino)methyl)-4H-1,2,4-triazole-3-thiol shows significant bioactivity .
- Applications: Primarily in pharmaceuticals, unlike the agrochemical role of this compound .
Data Tables
Table 1: Physical and Chemical Properties
Research Findings and Key Differences
Structural Impact on Reactivity
- The aminomethyl group in this compound enhances nucleophilic reactivity, making it suitable for forming amide bonds in agrochemicals .
- Chloromethyl intermediates (e.g., 2-chloro-5-chloromethylthiazole) are critical for introducing functional groups but require careful handling due to toxicity .
Solubility and Bioavailability
- 2-Amino-5-chlorothiazole hydrochloride exhibits high water solubility, favoring drug formulation , whereas this compound’s organic solubility aligns with pesticide formulations .
- Benzothiazole derivatives show improved bioavailability due to aromatic ring fusion, enhancing membrane permeability .
Biological Activity
2-Chloro-5-aminomethylthiazole (CAS 120740-08-1) is a thiazole derivative recognized for its potential biological activities, particularly in agricultural and medicinal applications. This compound has garnered interest due to its efficacy against various pathogens and its role in drug synthesis. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C4H5ClN2S |
Molar Mass | 148.61 g/mol |
Melting Point | 121 °C |
Boiling Point | 274.7 °C |
Density | 1.427 g/cm³ |
pKa | 7.68 |
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including antifungal, antibacterial, and potential anticancer effects. Its application spans agriculture, where it aids in controlling fungal and bacterial diseases in crops, as well as in pharmaceuticals.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound:
- Fungal Inhibition : The compound has shown effectiveness against various fungal pathogens affecting crops, making it a candidate for agricultural fungicides .
- Bacterial Resistance : It has been tested against strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Protein Synthesis : Similar thiazole derivatives have been shown to interfere with protein synthesis pathways in bacteria, leading to cell death .
- Disruption of Membrane Integrity : The compound may disrupt bacterial cell membranes, increasing permeability and leading to cytotoxicity .
Case Study 1: Antifungal Efficacy
A study conducted on the efficacy of this compound against Fusarium oxysporum demonstrated a significant reduction in fungal growth at concentrations as low as 50 µg/mL. The study concluded that the compound could be developed into a potent agricultural fungicide.
Case Study 2: Bacterial Biofilm Disruption
In another study focusing on biofilm-forming bacteria, this compound was evaluated for its ability to disrupt biofilms formed by Pseudomonas aeruginosa. Results indicated a notable decrease in biofilm biomass when treated with the compound at sub-MIC concentrations, suggesting its potential as an antibiofilm agent .
Future Directions
The versatility of this compound presents numerous avenues for future research:
- Pharmaceutical Development : Further exploration into its anticancer properties could yield new therapeutic agents.
- Agricultural Applications : Continued studies on its efficacy against emerging plant pathogens may enhance crop protection strategies.
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDQBIMJBRASQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436214 | |
Record name | 2-Chloro-5-aminomethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120740-08-1 | |
Record name | 2-Chloro-5-aminomethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Chlorothiazol-5-yl)methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.